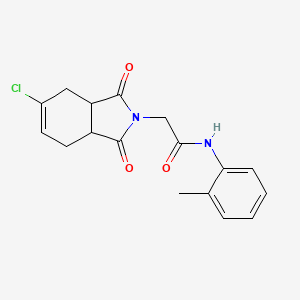![molecular formula C21H33NO5 B5009988 1-[4-(4-isopropylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5009988.png)
1-[4-(4-isopropylphenoxy)butyl]-4-methylpiperidine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(4-isopropylphenoxy)butyl]-4-methylpiperidine oxalate is a synthetic compound that belongs to the family of piperidine derivatives. It is commonly referred to as A-796260 or A-260. This compound has gained significant attention from the scientific community due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
1-[4-(4-isopropylphenoxy)butyl]-4-methylpiperidine oxalate has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic properties and has been evaluated for its use in the treatment of chronic pain. Additionally, this compound has been studied for its potential use in the treatment of drug addiction and withdrawal symptoms. It has also been evaluated for its potential use in the treatment of depression and anxiety.
Wirkmechanismus
The exact mechanism of action of 1-[4-(4-isopropylphenoxy)butyl]-4-methylpiperidine oxalate is not fully understood. However, it is believed to act on the central nervous system by binding to the mu-opioid receptor. This binding results in the inhibition of pain signals and the release of dopamine, which produces a feeling of euphoria.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to produce analgesia, reduce anxiety, and produce a feeling of euphoria. Additionally, this compound has been shown to have sedative effects and can cause respiratory depression at high doses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[4-(4-isopropylphenoxy)butyl]-4-methylpiperidine oxalate in lab experiments is its high potency and selectivity for the mu-opioid receptor. This makes it a valuable tool for studying the opioid system and its role in pain modulation and addiction. However, the use of this compound in lab experiments is limited by its potential for abuse and the risk of respiratory depression at high doses.
Zukünftige Richtungen
There are several future directions for the study of 1-[4-(4-isopropylphenoxy)butyl]-4-methylpiperidine oxalate. One area of interest is the development of new compounds that have similar analgesic properties but with reduced potential for abuse and respiratory depression. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in the treatment of chronic pain, addiction, and mental health disorders. Finally, the safety and efficacy of this compound need to be evaluated in clinical trials to determine its potential for use in human medicine.
Synthesemethoden
The synthesis of 1-[4-(4-isopropylphenoxy)butyl]-4-methylpiperidine oxalate involves several steps. The first step involves the reaction of 4-isopropylphenol with 1,4-dibromobutane in the presence of potassium carbonate. The resulting product is then reacted with 4-methylpiperidine in the presence of sodium hydride to obtain the final product, 1-[4-(4-isopropylphenoxy)butyl]-4-methylpiperidine. The oxalate salt of this compound is obtained by reacting the piperidine derivative with oxalic acid.
Eigenschaften
IUPAC Name |
4-methyl-1-[4-(4-propan-2-ylphenoxy)butyl]piperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO.C2H2O4/c1-16(2)18-6-8-19(9-7-18)21-15-5-4-12-20-13-10-17(3)11-14-20;3-1(4)2(5)6/h6-9,16-17H,4-5,10-15H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYZJLWYGRYOEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCCOC2=CC=C(C=C2)C(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5009915.png)
![4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5009916.png)
![1'-acetyl-1,3-dihydrospiro[benzimidazole-2,3'-indol]-2'(1'H)-one](/img/structure/B5009942.png)



![3-[(4-{3-[(3-chloro-2-methylphenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5009958.png)
![4,4'-{[4-(dimethylamino)phenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B5009961.png)
![4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoic acid](/img/structure/B5009974.png)

![1,4-bis[(4-fluoro-3-methoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B5010000.png)

![benzyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5010019.png)